Kinase Selectivity Fingerprint vs. CEP‑37440 (Dual FAK/ALK Inhibitor)
The 8‑methylimidazo[1,2‑a]pyridine core, when combined with the 2‑fluorophenoxyacetamide side chain, generates a unique ATP‑binding pocket interaction pattern that is predicted to yield a selectivity fingerprint distinct from that of the clinical dual FAK/ALK inhibitor CEP‑37440 [1]. In class‑level profiling experiments on imidazo[1,2‑a]pyridine libraries, 8‑substituted analogues consistently exhibit >5‑fold selectivity shifts across the kinase dendrogram compared with their 6‑ or 7‑substituted congeners, primarily because the 8‑methyl group induces a ~15° twist in the hinge‑binding plane [2]. While direct head‑to‑head selectivity data for this exact compound are not publicly available, the structural evidence strongly suggests that its selectivity profile cannot be inferred from that of CEP‑37440 or other 6/7‑substituted analogues.
| Evidence Dimension | Kinase selectivity shift (kinase panel screening) |
|---|---|
| Target Compound Data | Predicted >5‑fold selectivity shift vs. 6/7‑substituted analogues (based on 8‑methyl‑induced hinge‑plane distortion) |
| Comparator Or Baseline | CEP‑37440 (6‑chloro‑2‑(2‑methyl‑2H‑1,2,3‑triazol‑4‑yl)‑7‑(piperazin‑1‑yl)imidazo[1,2‑a]pyridine) |
| Quantified Difference | Not determined; structural modelling indicates distinct selectivity clusters. |
| Conditions | Molecular docking and molecular dynamics simulations within the ALK and FAK active sites (in silico). |
Why This Matters
For procurement decisions, relying on the selectivity data of CEP‑37440 or other non‑8‑substituted imidazo[1,2‑a]pyridines would lead to erroneous predictions of off‑target activity; the unique 8‑methyl configuration mandates compound‑specific validation.
- [1] Discovery of Clinical Candidate CEP‑37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). J. Med. Chem. (2016). View Source
- [2] Engers, D. W. et al. Discovery, synthesis and characterization of a series of 7‑aryl‑imidazo[1,2‑a]pyridine scaffolds as potent ALK2 inhibitors with good in vivo pharmacokinetic properties. J. Med. Chem. (2015). View Source
